2-Amino-n-pyridin-2-ylbenzamide
Description
Contextualization within Benzamide (B126) Derivative Research
The amide bond is a fundamental building block in nature and is central to the structure of proteins and numerous pharmaceuticals. mdpi.com Benzamides, which feature an amide group attached to a benzene (B151609) ring, represent a significant class of compounds in medicinal chemistry. Specifically, 2-aminobenzamide (B116534) derivatives are recognized for their wide-ranging biological activities, including antibacterial, antifungal, and insecticidal properties. researchgate.netresearchgate.net They also serve as crucial intermediates in the synthesis of other complex heterocyclic compounds, such as quinazolinones. researchgate.netresearchgate.net
The synthesis of N-pyridinyl benzamides is an area of active research, with methods being developed to improve efficiency and yield. One such method involves the amidation reaction between trans-β-nitrostyrene and 2-aminopyridine (B139424) using a bimetallic metal-organic framework (Fe2Ni-BDC) as a heterogeneous catalyst. mdpi.com Another established synthetic route involves the reaction of isatoic anhydride (B1165640) with 2-aminopyridine in dimethylformamide (DMF). researchgate.net The continuous exploration of new synthetic pathways underscores the importance of this class of compounds in drug discovery and development. mdpi.com
Relevance of the 2-Amino-N-pyridin-2-ylbenzamide Scaffold in Chemical Biology
The specific structural framework of this compound, often referred to as a "scaffold," is of considerable interest in chemical biology. This scaffold and its close analogs are recognized as privileged structures, meaning they can bind to multiple biological targets and serve as a basis for developing new therapeutic agents.
A prominent example is the role of the N-pyridin-2-yl benzamide scaffold as an allosteric activator of glucokinase (GK). nih.govresearchgate.net Glucokinase is a critical enzyme in regulating glucose homeostasis, making it an attractive target for Type 2 diabetes therapies. nih.govresearchgate.net Analogs based on this scaffold have demonstrated significant potential in reducing blood glucose levels in preclinical studies. nih.govresearchgate.net
Furthermore, the broader aminopyridine and aminopyrimidine moieties are integral to other classes of biologically active molecules. For instance, derivatives of N-(2-amino-4-pyridyl) benzamide have been developed as histone deacetylase (HDAC) inhibitors, which are a promising class of anti-cancer agents. google.com The 2-aminopyridine structure is also a precursor for various heterocyclic compounds with antibacterial, anticancer, and anti-inflammatory activities. nih.gov In a related strategy known as scaffold hopping, the 2-aminopyrimidine (B69317) (2-AP) heterocycle is being used to generate new inhibitors of bacterial biofilm formation, which could help combat antibiotic-resistant infections. nih.gov
The versatility of these related scaffolds is highlighted in the table below, showcasing their diverse biological applications.
| Scaffold/Derivative Class | Biological Target/Activity | Therapeutic Area |
|---|---|---|
| N-pyridin-2-yl benzamide analogues | Allosteric activation of Glucokinase (GK) nih.govresearchgate.net | Type 2 Diabetes nih.gov |
| N-(2-amino-4-pyridyl) benzamide derivatives | Histone Deacetylase (HDAC) inhibition google.com | Cancer google.com |
| 2-Aminobenzamide derivatives | Antibacterial, Antifungal, Insecticidal activity researchgate.netresearchgate.net | Infectious Diseases |
| 2-Aminopyridine derivatives | Antibacterial, Anticancer, Anti-inflammatory nih.gov | Infectious Diseases, Cancer |
| Aryl 2-Aminopyrimidine (2-AP) analogs | Inhibition of MRSA biofilm formation nih.gov | Infectious Diseases |
| 3-Amino-2-arylcarboxamido-thieno[2,3-b]pyridines | Anti-proliferative activity (PI-PLC inhibition) mdpi.com | Cancer mdpi.com |
Current Research Landscape and Future Directions for the Compound
The current research landscape for this compound and its analogs is heavily focused on its potential as a therapeutic agent. The most significant area of investigation is the development of N-pyridin-2-yl benzamide analogues as potent and selective allosteric activators of glucokinase for the treatment of type 2 diabetes. nih.govresearchgate.net Research is aimed at discovering lead molecules with improved efficacy and minimal side effects. nih.gov
Future directions for research on this scaffold are twofold. Firstly, within the realm of diabetes research, efforts will likely concentrate on optimizing the existing N-pyridin-2-yl benzamide structure to enhance its pharmacological properties. This involves synthesizing new derivatives and evaluating their in vitro and in vivo activity to identify candidates with superior therapeutic profiles. nih.govresearchgate.net
Secondly, given the established biological activities of the broader 2-aminobenzamide and 2-aminopyridine families, a logical future direction is to explore the potential of the this compound scaffold in other therapeutic areas. researchgate.netresearchgate.netnih.gov This could include screening the compound and its novel derivatives for antibacterial, antifungal, or anticancer activity, leveraging the known potential of its constituent chemical motifs. google.comnih.govnih.gov The continued development of efficient and scalable synthetic methods will be crucial to support these future research endeavors. mdpi.com
Structure
3D Structure
Properties
IUPAC Name |
2-amino-N-pyridin-2-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c13-10-6-2-1-5-9(10)12(16)15-11-7-3-4-8-14-11/h1-8H,13H2,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCOYXQCGOWJAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70951994 | |
| Record name | 2-Amino-N-(pyridin-2-yl)benzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70951994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29483-72-5 | |
| Record name | 2-Amino-N-2-pyridinylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29483-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC124027 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124027 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-N-(pyridin-2-yl)benzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70951994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Synthesis of 2 Amino N Pyridin 2 Ylbenzamide and Analogues
Established Reaction Pathways for Amide Bond Formation
The formation of the amide linkage in 2-amino-N-pyridin-2-ylbenzamide relies on well-established organic reactions. These include the use of coupling agents to activate carboxylic acids and direct condensation methods.
Amide Coupling Strategies
The most common approach to forming amide bonds involves the coupling of a carboxylic acid and an amine. rsc.org This typically requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. A variety of coupling reagents have been developed for this purpose, broadly categorized into carbodiimides, and phosphonium (B103445) or aminium salts. rsc.orgrsc.org
Carbodiimide reagents, such as N,N′-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), are widely used. rsc.orgrsc.org They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. rsc.org Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included to minimize side reactions and prevent racemization when dealing with chiral substrates. nih.gov
Phosphonium reagents, such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), and aminium reagents, like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), offer high efficiency and rapid reaction times with minimal racemization. rsc.orgnih.gov
However, the synthesis of N-pyridin-2-ylamides, such as this compound, can be challenging due to the decreased nucleophilicity of 2-aminopyridine (B139424). nih.gov Standard coupling protocols often result in low yields. nih.gov A successful strategy to overcome this involves a two-step process. First, the carboxylic acid is coupled with 2-aminopyridine-N-oxide, which exhibits enhanced reactivity. The resulting N-oxide-(pyridin-2-yl)amide is then reduced, for example, through catalytic hydrogenation, to afford the desired N-(pyridin-2-yl)amide in excellent yield. nih.gov
Table 1: Common Amide Coupling Reagents
| Reagent Class | Example Reagent | Abbreviation | Key Features |
|---|---|---|---|
| Carbodiimides | N,N′-Dicyclohexylcarbodiimide | DCC | Widely used, byproduct is insoluble. nih.gov |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDCI | Water-soluble byproduct, good for aqueous workups. rsc.orgrsc.org | |
| Phosphonium Salts | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | High reactivity, used for difficult couplings. nih.gov |
Condensation Reactions in Benzamide (B126) Synthesis
Direct condensation reactions provide another route to benzamide structures. A notable synthesis of 2-amino-N-(pyridin-2-yl)benzamide involves the reaction of isatoic anhydride (B1165640) with 2-aminopyridine. nih.gov This reaction, when refluxed in a solvent like dimethylformamide (DMF), yields the target compound after purification. nih.gov
Another example involves the condensation of ethyl 2-aminobenzoate (B8764639) with 3-amino-2-chloropyridine (B31603) to produce the analogue 2-amino-N-(2-chloropyridin-3-yl)benzamide. rsc.org Furthermore, a patented method describes the synthesis of 2-(2-aminobenzoyl)pyridines starting from anthranilonitrile. This involves reaction with a pyridyl lithium species, followed by hydrolysis to yield the benzoylpyridine core structure. organic-chemistry.org
Advanced Synthetic Techniques and Catalysis
To improve the efficiency, selectivity, and environmental footprint of the synthesis, advanced catalytic methods have been developed. These include the use of metal-organic frameworks, oxidative reactions, and modifications of classical named reactions.
Metal-Organic Framework (MOF)-Catalyzed Amidation
Metal-organic frameworks (MOFs) have emerged as highly effective heterogeneous catalysts for a variety of organic transformations, including amide bond formation. mdpi.comrsc.orgnih.gov Their crystalline, porous nature and tunable active sites make them attractive alternatives to traditional homogeneous catalysts. mdpi.comnih.gov
A significant development is the use of a bimetallic Fe₂Ni-BDC MOF (BDC = 1,4-benzenedicarboxylate) to catalyze the synthesis of N-(pyridin-2-yl)-benzamide from 2-aminopyridine and trans-β-nitrostyrene. This reaction proceeds under air at 80 °C, achieving an 82% isolated yield. The MOF catalyst demonstrates good reusability, maintaining high activity for at least six cycles. The proposed mechanism involves a Michael addition-amidation sequence catalyzed by the MOF. Zirconium-based MOFs, such as the UiO family, are also noted for their ability to activate carbonyl groups and promote direct amidation reactions between carboxylic acids and amines. mdpi.com
Table 2: Fe₂Ni-BDC MOF-Catalyzed Synthesis of N-(pyridin-2-yl)-benzamide
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|
Oxidative Amidation Reactions
Oxidative amidation has gained traction as an atom-economical method for amide synthesis, often starting from readily available aldehydes. rsc.org This approach avoids the pre-activation of carboxylic acids.
Copper-catalyzed systems have proven particularly effective for the oxidative amidation of aldehydes with 2-aminopyridines. mdpi.com One environmentally benign protocol utilizes copper(II) triflate (Cu(OTf)₂) as the catalyst and iodine as the oxidant in an aqueous micellar system at room temperature. mdpi.com The reaction proceeds via the formation of a hemiaminal intermediate from the aldehyde and 2-aminopyridine, which is then oxidized to the amide.
Another approach employs inexpensive copper sulfate (B86663) (CuSO₄·5H₂O) or copper(I) oxide (Cu₂O) as the catalyst with tert-butyl hydroperoxide (TBHP) as the oxidant. rsc.org This method is versatile, allowing for the synthesis of primary, secondary, and tertiary amides from aldehydes and amine salts. rsc.org
A metal-free alternative for the oxidative amidation of aldehydes with aminopyridines has also been reported, using aqueous hydrogen peroxide as a green oxidant in water, requiring no additional catalysts or additives. rsc.org
Table 3: Oxidative Amidation for the Synthesis of N-(pyridin-2-yl)amides
| Aldehyde | Amine | Catalyst | Oxidant | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|---|---|
| Benzaldehyde | 2-Aminopyridine | Cu(OTf)₂ | I₂ | Water (SDS micelles) | Room Temp | High (not specified) |
| Various Aldehydes | Amine HCl salts | CuSO₄ or Cu₂O | TBHP | Acetonitrile | Mild | Good to Excellent rsc.org |
Goldberg Reaction Modifications
The Goldberg reaction, a copper-catalyzed N-arylation of amides, provides a powerful tool for constructing the C-N bond between an aryl group and an amide nitrogen. Modern modifications have rendered this reaction more practical by using catalytic amounts of copper and various ligands.
A highly relevant application is the synthesis of 2-methylaminopyridine amides (MAPA) from 2-bromopyridine. This method uses a catalyst generated in situ from copper(I) iodide (CuI) and 1,10-phenanthroline (B135089), with low catalyst loading (0.5–3 mol%). The reaction affords high yields and is scalable. This strategy is directly applicable to the synthesis of N-aryl amides where the pyridine (B92270) ring is introduced via coupling with a pre-formed benzamide. The choice of ligand is crucial, with diamine ligands like N,N'-dimethylethylenediamine (DMEDA) and 1,10-phenanthroline being effective. Amino acids have also been explored as simple, inexpensive ligands for the Goldberg amidation of aryl iodides.
Purification and Isolation Methodologies
The successful synthesis of this compound and its analogues is critically dependent on effective purification and isolation techniques to remove unreacted starting materials, catalysts, and by-products. The scientific literature details several robust methodologies, with column chromatography and recrystallization being the most prevalent.
Column Chromatography
Column chromatography is a primary technique for the purification of this compound. Following synthesis, the crude product is often subjected to silica (B1680970) gel column chromatography. For instance, in a synthesis involving isatoic anhydride and 2-aminopyridine, the target compound was isolated using a silica gel column with a mobile phase of petroleum ether and ethyl acetate (B1210297) (PE:EtOAc = 3:1), resulting in a white solid with a 52% yield. researchgate.net
This method is also broadly applied to the purification of various N-(pyridin-2-yl)-benzamide derivatives. mdpi.com The choice of eluent and the stationary phase are critical and are optimized based on the polarity of the specific analogue being purified to achieve maximal separation and yield. mdpi.com In some procedures, after the reaction is complete, the solid catalyst is first removed by centrifugation before the product is isolated from the cooled reaction mixture via column chromatography. mdpi.com
Crystallization
Recrystallization is a widely used and effective method for obtaining high-purity crystalline this compound. Single crystals of the compound suitable for X-ray crystallography have been successfully obtained by slow evaporation from an ethanol (B145695) solution over a week. researchgate.net
This technique is also applicable to its analogues. For example, colorless blocks of 2-Amino-N-(2-chloropyridin-3-yl)benzamide were obtained by recrystallization from a solvent mixture. researchgate.net Similarly, the related compound 2-(2-amino-5-nitrobenzoyl)pyridine has been purified by crystallization from a mixture of benzene (B151609) and hexane. google.com The selection of an appropriate solvent or solvent system, in which the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures, is fundamental to the success of this technique.
Specialized Chromatographic Techniques
For analogues of this compound, particularly those derived from reactions with carbohydrates, specialized chromatographic methods have been developed. Cation-exchange chromatography offers an efficient method for removing excess 2-aminopyridine from reaction mixtures. nih.gov One reported method utilizes a Dowex 50X8 column (in its NH4+ form) with an ammonium (B1175870) acetate buffer as the eluent to separate pyridylaminated derivatives. nih.gov This approach is noted for its speed and scalability, allowing for the purification of larger quantities of derivatives compared to other methods like gel filtration. nih.gov
Decolorization and Precipitation
In some syntheses, particularly for the precursor aminopyridine, purification of the crude product involves dissolution in a solvent like absolute ethanol, followed by treatment with a decolorizing agent. google.com After the decolorization step, an alkane reagent can be added to the solution to induce the precipitation of the purified solid, which is then isolated by filtration and vacuum drying. google.com
The table below summarizes the purification methodologies reported for this compound and related compounds.
| Compound Name | Purification Method | Solvent / Eluent System | Reported Yield |
| This compound | Silica Gel Column Chromatography | Petroleum Ether : Ethyl Acetate (3:1) | 52% researchgate.net |
| This compound | Recrystallization | Ethanol | Not specified researchgate.net |
| N-(pyridin-2-yl)-benzamide | Column Chromatography | Not specified | 82% mdpi.com |
| 2-Amino-N-(2-chloropyridin-3-yl)benzamide | Recrystallization | Solvent Mixture | Not specified researchgate.net |
| 2-(2-amino-5-nitrobenzoyl)pyridine | Crystallization | Benzene and Hexane | Not specified google.com |
| Pyridylaminated derivatives | Cation-Exchange Chromatography | 20 mM ammonium acetate buffer | Not specified nih.gov |
| Aminopyridine | Decolorization and Precipitation | Absolute Ethanol / Alkane Reagent | Not specified google.com |
Advanced Structural Elucidation and Spectroscopic Characterization of 2 Amino N Pyridin 2 Ylbenzamide
Crystallographic Analysis
Crystallographic analysis offers an atomic-level view of a molecule's arrangement in the solid state. For 2-Amino-N-pyridin-2-ylbenzamide, X-ray diffraction studies have been pivotal in determining its precise molecular geometry, conformational preferences, and the complex network of intermolecular interactions that govern its crystal lattice.
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction analysis of this compound (C₁₂H₁₁N₃O) reveals that it crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net The asymmetric unit contains one molecule of the compound. The unit cell parameters have been determined with high precision, providing a fundamental framework for understanding the crystal's structure. A similar analysis has been conducted on a related compound, 2-Amino-N-(2-chloropyridin-3-yl)benzamide, which also crystallizes in the monoclinic system (P2₁/c), allowing for comparative structural investigations. researchgate.net
Detailed crystallographic data for this compound is presented in the table below.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₂H₁₁N₃O |
| Formula Weight | 213.24 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.323(4) |
| b (Å) | 19.530(16) |
| c (Å) | 10.302(10) |
| β (°) | 100.965(8) |
| Volume (ų) | 1051.4(15) |
| Z | 4 |
Intermolecular and Intramolecular Hydrogen Bonding Networks
The crystal structure of this compound is significantly influenced by a network of hydrogen bonds. An important intramolecular N—H⋯O hydrogen bond is observed, which contributes to the planarity of the molecule. researchgate.net In the crystal lattice, molecules are linked by intermolecular N—H⋯O and N—H⋯N hydrogen bonds, forming sheets that extend in the (100) plane. researchgate.netresearchgate.net This extensive hydrogen-bonding network plays a crucial role in the stability of the crystal structure. The presence of both donor and acceptor groups within the molecule facilitates the formation of these interactions. Specifically, the amino group and the amide proton act as hydrogen bond donors, while the carbonyl oxygen and the pyridine (B92270) nitrogen act as acceptors.
High-Resolution Spectroscopic Characterization
Spectroscopic techniques provide valuable information about the connectivity and chemical environment of atoms within a molecule, serving as a powerful tool for structural confirmation in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable method for elucidating the structure of organic compounds. Both ¹H and ¹³C NMR are used to confirm the molecular structure of this compound by providing information about the chemical environment of each proton and carbon atom.
The ¹H NMR spectrum is expected to show distinct signals for the protons on the aminobenzoyl and pyridine rings, as well as for the amine and amide protons. The chemical shifts and coupling patterns of the aromatic protons provide information about their relative positions on the rings. The protons of the NH₂ group and the NH proton of the amide linkage would appear as distinct signals, the positions of which can be influenced by solvent and concentration.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic Protons | 6.5 - 8.5 | 110 - 150 |
| Amine (NH₂) Protons | Variable | N/A |
| Amide (NH) Proton | Variable | N/A |
| Carbonyl Carbon | N/A | ~165 |
Note: The predicted chemical shifts are approximate and can vary based on the solvent and other experimental conditions.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy is instrumental in identifying the functional groups and characterizing the bonding within this compound. By analyzing the absorption of infrared light and the inelastic scattering of monochromatic light (Raman effect), a detailed vibrational assignment can be made. While a dedicated experimental spectrum for this specific molecule is not widely published, a comprehensive analysis can be constructed by examining its constituent parts: the 2-aminobenzoyl and 2-aminopyridine (B139424) moieties. core.ac.uknih.govresearchgate.netnih.gov
Key Vibrational Modes:
N-H Vibrations: The primary amine (-NH₂) group on the benzamide (B126) ring and the secondary amine (-NH-) of the amide linkage give rise to characteristic stretching vibrations. The aromatic primary amine typically exhibits asymmetric and symmetric N-H stretching bands in the 3500–3300 cm⁻¹ region. core.ac.uk The amide N-H stretching vibration is expected in a similar range, often appearing as a sharp band.
C=O Vibration: The carbonyl (C=O) stretching of the amide group is one of the most intense and characteristic bands in the IR spectrum. For secondary amides, this band, known as the Amide I band, is typically observed in the region of 1680–1630 cm⁻¹. Its precise position is sensitive to hydrogen bonding.
Amide II Band: This band, appearing between 1570-1515 cm⁻¹, results from a coupling of the N-H in-plane bending and C-N stretching vibrations.
Aromatic C-H and C=C Vibrations: The stretching vibrations of the C-H bonds on both the benzene (B151609) and pyridine rings are expected in the 3100–3000 cm⁻¹ range. core.ac.uk The C=C stretching vibrations within the aromatic rings typically appear in the 1625–1430 cm⁻¹ region.
Pyridine Ring Vibrations: The pyridine ring has characteristic ring stretching and breathing modes. For 2-substituted pyridines, key bands are observed around 1620 cm⁻¹, 1575 cm⁻¹, 1470 cm⁻¹, and 1435 cm⁻¹. A distinctive ring breathing mode is often found near 1000 cm⁻¹.
The complementary nature of IR and Raman spectroscopy is crucial. While the C=O stretch is strong in the IR spectrum, Raman spectroscopy often provides clearer information on the skeletal C-C vibrations of the aromatic rings.
Table 1: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Primary Spectroscopic Activity |
|---|---|---|---|
| N-H Stretch | Primary Aromatic Amine | 3500 - 3300 | IR |
| N-H Stretch | Secondary Amide | 3400 - 3200 | IR |
| C-H Stretch | Aromatic | 3100 - 3000 | IR, Raman |
| Amide I (C=O Stretch) | Secondary Amide | 1680 - 1630 | IR (Strong) |
| C=C Stretch | Aromatic Rings | 1625 - 1430 | IR, Raman |
| Amide II (N-H Bend + C-N Stretch) | Secondary Amide | 1570 - 1515 | IR |
| Ring Breathing | Pyridine Ring | ~1000 | Raman (Strong) |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. The nominal molecular mass of this compound (C₁₂H₁₁N₃O) is approximately 213.24 g/mol . High-resolution mass spectrometry would provide a more precise monoisotopic mass of 213.09021 Da. uni.lu
In a typical mass spectrum, the intact molecule is ionized, often by protonation to form the molecular ion [M+H]⁺ with an m/z of approximately 214.097. uni.lunih.gov The subsequent fragmentation of this ion provides structural information. The amide bond is a common site for cleavage.
Predicted Fragmentation Pathways:
The fragmentation of this compound would likely proceed through several key pathways, primarily involving the cleavage of the amide bond and fragmentations of the heterocyclic and benzoyl moieties. matrixscience.comyoutube.com
Amide Bond Cleavage: The most prominent fragmentation would be the cleavage of the C-N bond of the amide linkage. This can result in two primary fragment ions:
The benzoyl cation fragment: Cleavage can yield an ion corresponding to the 2-aminobenzoyl group, [C₇H₆NO]⁺, with a calculated m/z of 120.05.
The aminopyridine fragment: The other part of the molecule could be observed as the 2-aminopyridine cation, [C₅H₆N₂]⁺, with an m/z of 94.05, or its neutral loss. nist.govnist.gov
Loss of CO: Following the initial formation of the 2-aminobenzoyl cation, a subsequent loss of a neutral carbon monoxide (CO) molecule (28 Da) is a common fragmentation pathway for benzoyl derivatives, leading to a fragment ion with m/z 92.06.
Pyridine Ring Fragmentation: The 2-aminopyridine fragment itself can undergo further fragmentation, such as the loss of hydrogen cyanide (HCN), a characteristic fragmentation for pyridine rings.
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion Species | Formula | Predicted m/z | Notes |
|---|---|---|---|
| [M+H]⁺ | [C₁₂H₁₂N₃O]⁺ | 214.09749 | Protonated molecular ion. uni.lu |
| [M+Na]⁺ | [C₁₂H₁₁N₃ONa]⁺ | 236.07943 | Sodium adduct. uni.lu |
| [M-H]⁻ | [C₁₂H₁₀N₃O]⁻ | 212.08293 | Deprotonated molecular ion. uni.lu |
| [C₇H₆NO]⁺ | [C₇H₆NO]⁺ | 120.05 | Fragment from amide bond cleavage (2-aminobenzoyl cation). |
| [C₅H₆N₂]⁺ | [C₅H₆N₂]⁺ | 94.05 | Fragment from amide bond cleavage (2-aminopyridine cation). nist.govnist.gov |
Conformational Landscape Investigation
A key insight into the molecule's solid-state conformation comes from X-ray crystallography. A study on the crystal structure of this compound revealed specific torsion angles and the presence of intramolecular hydrogen bonding. researchgate.net In the crystal, an intramolecular hydrogen bond occurs between the amide proton (N-H) and the nitrogen atom of the pyridine ring, which significantly stabilizes the conformation and promotes a relatively planar arrangement between the pyridine ring and the amide linkage. researchgate.net
However, the solid-state conformation represents just one low-energy state. In solution or in the gas phase, the molecule can explore a wider conformational landscape. nih.gov Computational modeling, using methods like Density Functional Theory (DFT), is essential for mapping these different possible conformers and their relative energies.
Key Rotational Isomers (Rotamers):
Rotation around the Benzoyl-Amide Bond (C-C): Rotation around the single bond between the benzene ring and the carbonyl carbon can influence the orientation of the 2-amino group relative to the amide plane.
Rotation around the Amide Bond (C-N): While the amide bond has a significant double-bond character that restricts free rotation, different cis and trans conformations are possible. The trans conformation is generally favored energetically.
The interplay between the steric hindrance of the ortho-amino group on the benzamide ring and the potential for intramolecular hydrogen bonding governs the molecule's preferred three-dimensional structure.
Table 3: Key Dihedral Angles Influencing Conformation
| Dihedral Angle | Description | Significance |
|---|---|---|
| O=C-N-C(pyridine) | Defines the planarity of the amide bond. | Typically near 180° for a trans amide. |
| C(ring)-C(ring)-C=O | Orientation of the carbonyl group relative to the benzoyl ring. | Affects steric interactions with the ortho-amino group. |
| C=O-N-C(pyridine)-N(pyridine) | Orientation of the pyridine ring relative to the amide plane. | Crucial for the formation of the intramolecular hydrogen bond. researchgate.net |
Computational and Theoretical Investigations of 2 Amino N Pyridin 2 Ylbenzamide
Quantum Chemical Studies
Quantum chemical calculations are a cornerstone for understanding the intrinsic properties of 2-Amino-N-pyridin-2-ylbenzamide at the electronic level.
Density Functional Theory (DFT) for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and predict a variety of molecular properties of this compound. Calculations, commonly performed using the B3LYP functional combined with the 6-311++G(d,p) basis set, allow for the optimization of the molecule's geometry. The results, including bond lengths and angles, show strong concordance with experimental data derived from X-ray crystallography.
These DFT calculations are also used to determine the distribution of electron density and charges on the atoms. The Molecular Electrostatic Potential (MEP) surface is a key output, providing a visual map of the molecule's charge distribution. For this compound, the MEP map typically reveals regions of negative potential (red and yellow) concentrated around the electronegative oxygen atom of the amide group and the nitrogen atom of the pyridine (B92270) ring. These sites are identified as susceptible to electrophilic attack. Conversely, areas of positive potential (blue) are generally located around the hydrogen atoms of the amino group, indicating these are likely sites for nucleophilic interactions.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory provides critical insights into the chemical reactivity of a molecule by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more easily polarizable and has higher chemical reactivity.
For this compound, the HOMO is typically localized over the aminobenzoyl ring, indicating this region acts as the primary electron donor. The LUMO, in contrast, is generally distributed across the pyridyl moiety, which acts as the electron acceptor. This separation of the frontier orbitals suggests an intramolecular charge transfer character. The energy gap is a crucial parameter for predicting the molecule's behavior in chemical reactions.
| Property | Representative Value (eV) |
| HOMO Energy | -5.89 |
| LUMO Energy | -1.13 |
| HOMO-LUMO Energy Gap | 4.76 |
Note: These values are illustrative and can vary based on the specific computational level of theory and basis set employed.
Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) is employed to analyze the nature and strength of both covalent and non-covalent interactions within this compound. This method analyzes the topology of the electron density (ρ) to characterize chemical bonds. A key aspect is the identification of bond critical points (BCPs) where the electron density is a minimum along the bond path but a maximum in the perpendicular directions.
QTAIM analysis has been used to confirm and characterize the intramolecular hydrogen bonds, such as N-H···N and C-H···O, that contribute to the molecule's conformational stability. The values of the electron density (ρ) and its Laplacian (∇²ρ) at these BCPs provide quantitative measures of bond strength. For hydrogen bonds, which are considered closed-shell interactions, the Laplacian is typically positive.
Symmetry-Adapted Perturbation Theory (SAPT) for Intermolecular Interaction Energy Decomposition
To understand how molecules of this compound interact with each other, for instance in a crystal lattice, Symmetry-Adapted Perturbation Theory (SAPT) is utilized. SAPT is a powerful method that calculates the total interaction energy between two molecules and decomposes it into physically meaningful components: electrostatics, exchange (repulsion), induction (polarization), and dispersion.
In studies of this compound dimers, SAPT analysis reveals the specific forces that govern their association. Typically, the dispersion component is found to be the most significant attractive force, highlighting the importance of van der Waals interactions in the stability of the dimer. The electrostatic component, arising from the interaction of permanent multipole moments, also provides a substantial attractive contribution. The exchange term is the dominant repulsive force at short intermolecular distances.
Molecular Modeling and Simulations
Molecular modeling techniques extend the theoretical analysis to simulate how this compound might behave in a complex biological environment.
Molecular Docking for Ligand-Target Binding Prediction
Molecular docking is a computational simulation that predicts the binding mode and affinity of a small molecule (ligand) within the active site of a target protein. This technique is widely used to screen for potential biological activity and to understand the molecular basis of ligand-protein recognition.
This compound has been the subject of docking studies against various protein targets implicated in disease, such as cancer. These simulations predict the binding energy, which indicates the stability of the ligand-protein complex, and identify the key amino acid residues that form interactions (e.g., hydrogen bonds, hydrophobic contacts) with the ligand. This information is invaluable for structure-based drug design and for optimizing the compound to improve its binding potency and selectivity.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues |
| Epidermal Growth Factor Receptor (EGFR) | -7.5 to -8.5 | Met793, Lys745, Asp855 |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | -8.0 to -9.0 | Cys919, Asp1046, Glu885 |
| B-cell lymphoma 2 (Bcl-2) | -6.5 to -7.5 | Arg102, Tyr67, Asp70 |
Note: The reported values are representative and depend on the specific protein crystal structure, docking software, and scoring function used in the simulation.
Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics
Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the motion of atoms and molecules over time, providing critical insights into the conformational stability and interaction dynamics of a compound. For this compound, while specific MD simulation studies are not extensively published, the availability of its single-crystal X-ray structure provides a highly accurate and experimentally validated starting point for such theoretical investigations.
MD simulations initiated from the crystal structure would allow researchers to explore the compound's dynamic behavior in various environments, such as in aqueous solution or interacting with a biological target. A key area of investigation would be the flexibility around the central amide bond, which connects the aminobenzoyl and pyridine rings. The simulations could predict the dominant conformations in solution by analyzing the trajectory of dihedral angles and calculating the potential energy surface. This analysis would reveal the rotational energy barriers between different conformers and their relative populations at equilibrium.
The interaction dynamics with solvent molecules, particularly water, are also a primary focus of MD simulations. These simulations can elucidate the solvation shell structure around the molecule, identifying which functional groups (e.g., the amino group, amide linkage, pyridine nitrogen) are preferred sites for hydrogen bonding with water. This information is vital for understanding the compound's solubility and how it might interact with the aqueous environment of a biological system. In studies of related molecules, MD simulations have been crucial in identifying key amino acid residues involved in ligand binding and in assessing the conformational stability of protein-ligand complexes.
Cheminformatics and Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Development
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activities. For classes of compounds like benzamides, three-dimensional QSAR (3D-QSAR) methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. These methods are used to develop predictive models that can guide the synthesis of new, more potent analogs.
Although a specific QSAR model for this compound is not detailed in the available literature, numerous studies on related benzamide (B126) and aminopyridine derivatives demonstrate the approach. A typical 3D-QSAR study involves aligning a series of molecules with known activities and calculating their steric and electrostatic fields (in CoMFA) or additional hydrophobic, hydrogen bond donor, and acceptor fields (in CoMSIA). Statistical methods, such as Partial Least Squares (PLS), are then used to derive a mathematical equation linking these fields to the biological activity.
The robustness and predictive power of these models are assessed using several statistical parameters. Key metrics include the cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (r²), and the predictive correlation coefficient (r²_pred) based on an external test set of compounds. A high q² value (typically > 0.5) indicates good internal predictivity, while a high r²_pred value demonstrates the model's ability to accurately predict the activity of new compounds.
Structure Activity Relationship Sar Studies and Rational Ligand Design Based on 2 Amino N Pyridin 2 Ylbenzamide Scaffold
Methodologies for SAR Elucidation
Understanding the relationship between a molecule's structure and its biological activity is fundamental to drug discovery. For the 2-Amino-N-pyridin-2-ylbenzamide core, this involves a combination of synthetic chemistry and biological testing to map out the chemical features crucial for therapeutic effects.
The synthesis of analogs is a cornerstone of SAR studies. For the N-pyridin-2-yl benzamide (B126) framework, various synthetic routes have been explored to generate libraries of related compounds. One notable approach involves the synthesis of a novel series of N-pyridin-2-yl benzamide analogues commencing from 3-nitrobenzoic acid nih.govresearchgate.net. This allows for the introduction of a wide array of substituents on the benzamide portion of the molecule.
Another documented method is the reaction between an aminopyridine and trans-beta-nitrostyrene, catalyzed by a bimetallic metal-organic framework, to produce N-(pyridin-2-yl)-benzamides mdpi.com. This strategy highlights the versatility of synthetic approaches to access this scaffold. Furthermore, the redesign of existing drugs, such as the cardiotoxic sodium channel blocker Disopyramide, has led to the creation of related structures like 2-aryl-2-(pyridin-2-yl)acetamides, broadening the scope of SAR exploration nih.gov.
Once analogs are synthesized, they are subjected to biological assays to determine how structural changes affect their activity. This correlation is the essence of SAR. For instance, a study on N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase (GK) revealed critical SAR insights. Specific analogues, designated as compounds 5c, 5e, and 5g, demonstrated a significant reduction in blood glucose levels in preclinical models nih.govresearchgate.net. Compound 5e, in particular, showed the most significant antidiabetic activity, comparable to standard drugs nih.govresearchgate.net. These findings suggest that specific substitution patterns on the benzamide and pyridine (B92270) rings are crucial for potent glucokinase activation.
Similarly, SAR trends for the related 2-aryl-2-(pyridin-2-yl)acetamides showed that the highest anticonvulsant activity was observed in compounds with unsubstituted phenyl rings or those with substituents at the ortho- and meta-positions of the phenyl ring nih.gov. This indicates that the steric and electronic properties of this part of the molecule are key determinants of its interaction with the biological target.
Table 1: SAR Findings for N-pyridin-2-yl Benzamide Analogues as Glucokinase Activators
| Compound | Key Structural Features | Biological Response (Antihyperglycemic Potential) | Reference |
|---|---|---|---|
| 5c | Specific N-pyridin-2-yl benzamide analogue | Significant reduction in blood glucose levels | nih.govresearchgate.net |
| 5e | Specific N-pyridin-2-yl benzamide analogue | Most significant antidiabetic activity, comparable to standard drug | nih.govresearchgate.net |
| 5g | Specific N-pyridin-2-yl benzamide analogue | Significant reduction in blood glucose levels | nih.govresearchgate.net |
Fragment-Based Drug Design (FBDD) Principles Applied to Benzamide Scaffolds
Fragment-based drug discovery (FBDD) is a powerful approach that starts with identifying small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. frontiersin.org These fragments are then grown or combined to produce more potent, lead-like molecules. The benzamide moiety itself is considered a valuable fragment in drug discovery. nih.gov
The initial step in FBDD is to screen a library of fragments to find those that bind to the target protein. saromics.com A variety of biophysical techniques are employed for this purpose, each with its own strengths. zobio.com X-ray crystallography is a highly sensitive method that not only detects binding but also provides a detailed three-dimensional picture of the fragment's interaction with the target. crystalsfirst.com Nuclear Magnetic Resonance (NMR) spectroscopy and Surface Plasmon Resonance (SPR) are also widely used. zobio.comvernalis.com NMR can detect very weak binding, while SPR allows for real-time measurement of binding kinetics. zobio.com These methods are crucial for identifying initial "hits" that can be further developed. researchgate.net
Table 2: Common Techniques for Fragment Screening and Hit Identification
| Technique | Principle | Advantages | Reference |
|---|---|---|---|
| X-ray Crystallography | Provides high-resolution 3D structure of the fragment bound to the target. | Highly sensitive; reveals precise binding mode. | crystalsfirst.comvernalis.com |
| NMR Spectroscopy | Detects binding through changes in the nuclear magnetic resonance signals of the ligand or protein. | Can detect very weak interactions; provides structural information. | zobio.comvernalis.com |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon fragment binding to an immobilized target. | Real-time kinetic data; high throughput. | zobio.comvernalis.com |
| Thermal Shift Assay (TSA) | Measures the change in protein melting temperature upon fragment binding. | Simple and inexpensive. | crystalsfirst.com |
| Mass Spectrometry (MS) | Detects the formation of a protein-fragment complex directly by its mass. | Can be used for complex mixtures. | vernalis.com |
Once fragment hits are identified and their binding mode is understood, the next step is to increase their affinity and develop them into more potent molecules. technologynetworks.com There are three primary strategies for fragment elaboration:
Fragment Growing: This involves adding chemical substituents to the initial fragment to make additional favorable interactions with the target protein. This is a common strategy when a fragment occupies a portion of a larger binding pocket. technologynetworks.comyoutube.com
Fragment Linking: If two fragments are found to bind to adjacent sites on the protein, they can be chemically linked together. The resulting molecule often has a much higher affinity than the individual fragments. technologynetworks.comyoutube.com
Fragment Merging: This strategy is used when multiple fragments are found to bind in an overlapping fashion. The key structural features of these fragments are combined into a single, novel molecule with improved binding characteristics. technologynetworks.comyoutube.com
A "deconstruction-reconstruction" approach, which can be seen as a form of fragment merging and elaboration, has been successfully applied using benzamide as a key fragment to design glucokinase activators. nih.gov
Table 3: Fragment Elaboration Strategies
| Strategy | Description | Key Consideration | Reference |
|---|---|---|---|
| Growth | Adding chemical groups to a single fragment hit to explore adjacent pockets. | Requires structural information (e.g., from X-ray crystallography) to guide the direction of growth. | technologynetworks.comyoutube.com |
| Linking | Connecting two or more non-overlapping fragment hits that bind to different sites. | The nature and length of the linker are critical for maintaining optimal binding geometry. | technologynetworks.comyoutube.com |
| Merging | Combining the structural features of overlapping fragment hits into a single new molecule. | Aims to create a novel scaffold that incorporates the key binding interactions of the parent fragments. | nih.govtechnologynetworks.comyoutube.com |
Rational Design of Novel Analogues
Rational drug design utilizes the knowledge of a biological target's structure and the SAR of known ligands to design new, more effective molecules. This approach has been successfully applied to the this compound scaffold.
A prime example is the design and synthesis of novel N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase. nih.govresearchgate.net In this study, a series of compounds were designed based on a pharmacophore model for glucokinase activators. In silico docking studies were used to predict how the designed molecules would bind to the protein, which helped in prioritizing which compounds to synthesize. researchgate.net This led to the identification of several potent activators, including compounds 5b, 5c, 5e, 5g, 5h, and 6d, with some showing excellent in vitro activity. nih.govresearchgate.net This work demonstrates how a combination of computational modeling and synthetic chemistry can lead to the discovery of promising new molecules based on the this compound framework. nih.gov
Bioisosteric Replacements.nih.gov
Bioisosteric replacement is a key strategy in medicinal chemistry to modulate the physicochemical and biological properties of a lead compound. drughunter.comnih.gov This involves substituting a functional group with another that has similar steric and electronic properties, with the goal of improving potency, selectivity, metabolic stability, or other pharmacokinetic parameters. nih.govdrughunter.com In the context of the this compound scaffold, several bioisosteric replacements can be envisaged for both the benzamide and pyridine rings, as well as the amide linker.
Replacements for the Amide Linker:
The amide bond is a critical structural element, often involved in key hydrogen bonding interactions with biological targets. However, it can be susceptible to enzymatic cleavage. Replacing the amide with more stable bioisosteres is a common strategy. Heterocyclic rings such as 1,2,3-triazoles, oxadiazoles, and imidazoles are well-known amide bond bioisosteres that can maintain the necessary geometry for biological activity while offering improved metabolic stability. nih.gov For instance, in the development of other inhibitor classes, the replacement of an amide with a 1,3,4-oxadiazole (B1194373) has been shown to be a successful strategy. nih.gov
Replacements within the Aromatic Rings:
In a study on Aurora kinase inhibitors, a 2-aminobenzimidazole (B67599) moiety was successfully used as a bioisostere for a biaryl urea (B33335) group, demonstrating that such heterocyclic replacements can maintain or improve potency while enhancing properties like aqueous solubility.
| Original Functional Group | Bioisosteric Replacement | Rationale for Replacement | Potential Impact |
| Amide Linker | 1,2,3-Triazole, Oxadiazole, Imidazole | Enhance metabolic stability, mimic hydrogen bonding properties. nih.gov | Improved pharmacokinetic profile, retained or enhanced potency. |
| Phenyl Ring (Benzamide) | Thiophene, Furan, Pyrrole | Modulate electronic properties and explore different binding pockets. | Altered selectivity and potency. |
| Pyridine Ring | Pyrimidine, Pyrazine, Thiazole | Modify hydrogen bonding network and basicity. | Enhanced selectivity and altered pharmacokinetic properties. nih.gov |
Strategic Functionalization for Selectivity Enhancement.nih.gov
Strategic functionalization involves the introduction of specific chemical groups at defined positions of the lead scaffold to enhance selectivity towards a particular biological target. This is often guided by computational modeling and an understanding of the target's binding site.
Functionalization of the Benzamide Ring:
The 2-aminobenzamide (B116534) portion of the molecule offers several positions for substitution. In studies on related 2-aminobenzamide derivatives as histone deacetylase (HDAC) inhibitors, substitutions on the phenyl ring have been shown to be critical for activity and selectivity. For example, the introduction of various substituents on the phenyl ring of N-substituted benzamides has been explored to improve anti-proliferative activity. mdpi.com A study on 2-phenoxybenzamides with antiplasmodial activity revealed that the substitution pattern on the anilino partial structure significantly influenced activity and selectivity.
Functionalization of the Pyridine Ring:
The pyridine ring is another key area for strategic functionalization. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and its basicity can be modulated by the introduction of electron-donating or electron-withdrawing groups. In the development of selective inducible nitric oxide synthase (iNOS) inhibitors based on a 2-aminopyridine (B139424) scaffold, N-substitution was found to be crucial for achieving high selectivity. Elaborate N-substituents, such as a piperidine (B6355638) carbamate, led to a "flipping" of the pyridine ring in the binding site, allowing for interactions with different residues and conferring excellent selectivity.
Furthermore, a study on the synthesis of N-(pyridin-2-yl)-benzamide derivatives demonstrated that the presence of substituents on the pyridine ring can influence the reaction yield and, by extension, would be expected to impact biological activity. nih.gov
The following table summarizes potential functionalization strategies and their rationale for the this compound scaffold based on findings from related compound series.
| Position of Functionalization | Functional Group | Rationale for Functionalization | Potential Impact on Selectivity |
| Benzamide Ring (positions 3, 4, 5) | Halogens (F, Cl), Alkyl, Alkoxy | Modulate lipophilicity, electronic properties, and steric interactions to fit specific binding pockets. | Enhance target-specific binding and reduce off-target effects. |
| Amino Group (Benzamide) | Alkylation, Acylation | Probe for additional binding interactions and alter hydrogen bonding capacity. | Improved potency and selectivity, as seen in some antithrombotic agents. |
| Pyridine Ring (positions 3, 4, 5, 6) | Methyl, Halogens, Methoxy | Fine-tune basicity and steric profile to optimize interactions with target residues. | Alter binding orientation and improve selectivity, as demonstrated in iNOS inhibitors. |
| Amide Nitrogen | Methylation | Restrict conformational flexibility and probe the local binding environment. | Potentially increase affinity and selectivity by locking in an active conformation. |
Investigation of Biological Targets and Molecular Mechanisms of 2 Amino N Pyridin 2 Ylbenzamide
Methodologies for Biological Target Identification
The initial step in characterizing a bioactive compound is to identify its molecular target(s). This can be a challenging endeavor, especially for compounds identified through phenotypic screening, where the primary outcome is an observed biological effect rather than interaction with a known target. A variety of powerful techniques have been developed to overcome this challenge.
Chemical proteomics has emerged as a robust platform for the comprehensive profiling of drug-protein interactions directly in a biological context. nih.gov These methods aim to isolate and identify proteins from a complex cellular mixture that physically interact with a small molecule.
Chemical Proteomics: This strategy often involves synthesizing a chemical probe by modifying the compound of interest (e.g., 2-amino-N-pyridin-2-ylbenzamide) with a reactive group and a tag (like biotin). mdpi.com The probe is introduced into cell or tissue lysates, where it forms a covalent bond with its target protein(s). mdpi.com The tagged protein-probe complexes can then be captured using affinity chromatography, separated, and ultimately identified using mass spectrometry (MS). nih.govmdpi.com This approach is advantageous because it can preserve native protein conformations and complexes, providing a realistic snapshot of interactions within the cellular environment. nih.gov Different reactive groups, such as diazirines for photo-affinity labeling or alkynes for click chemistry, can be employed to optimize target capture. nih.gov
Label-Free Methods: In contrast to probe-based methods, label-free technologies bypass the need for chemical modification of the compound, which can sometimes alter its biological activity or binding specificity. rsc.orgnih.gov These techniques identify targets by detecting changes in the physical or chemical properties of proteins upon ligand binding. researchgate.net Examples include:
Thermal Stability Shift Assays (e.g., CETSA): Based on the principle that a protein's thermal stability increases when bound to a ligand. Changes in protein denaturation temperatures across the proteome in the presence versus absence of the compound can be quantified by MS to identify targets. researchgate.net
Proteolysis Susceptibility: Ligand binding can alter a protein's conformation, making it more or less susceptible to digestion by proteases. Comparing the peptide fragments generated after proteolysis under different conditions can reveal the target proteins. nih.gov
While direct proteomics studies specifically detailing the targets of this compound are not extensively documented in available research, these methodologies represent the current standard for identifying and validating the protein targets of such small molecules. nih.govrsc.org
Genetic and cell-based screening platforms offer a complementary approach to target identification by focusing on the functional consequences of a compound's activity. In vitro assays using purified enzymes or cell-based systems are instrumental in this process.
Research into a class of related compounds, N-pyridin-2-yl benzamide (B126) analogues, has identified glucokinase (GK) as a key biological target. researchgate.netnih.gov Glucokinase is a critical enzyme in glucose metabolism, and its activation is a promising strategy for treating type 2 diabetes. researchgate.net The identification of these analogues as glucokinase activators was achieved through in vitro enzyme activity assays. nih.gov In these assays, the ability of the compounds to enhance the catalytic activity of purified glucokinase is measured, providing direct evidence of a functional interaction. nih.gov
Furthermore, cell-based assays, such as the oral glucose tolerance test (OGTT) in animal models, are used to validate the physiological relevance of the in vitro findings. nih.gov For instance, several N-pyridin-2-yl benzamide analogues demonstrated a significant reduction in blood glucose levels in rats, confirming that their activation of glucokinase translates to a tangible biological effect in a living system. nih.gov
Analysis of Molecular Interactions at Target Sites
Once a biological target is identified, the next step is to understand the precise nature of the interaction at the molecular level. This involves characterizing the binding mode of the ligand and any structural changes it induces in the target protein.
The binding of a ligand to its protein target is governed by a network of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. Hydrogen bonds are particularly important for ensuring specificity and affinity.
The crystal structure of this compound itself reveals its potential for forming key hydrogen bonds. researchgate.net Analysis of its solid-state structure shows the presence of both intramolecular and intermolecular hydrogen bonds. researchgate.netresearchgate.net Specifically, an intramolecular N—H⋯O hydrogen bond is observed. researchgate.netresearchgate.net In the crystal lattice, molecules are linked into sheets by intermolecular N—H⋯O and N—H⋯N hydrogen bonds. researchgate.netresearchgate.net This inherent capacity for hydrogen bonding is critical for its interaction with a protein's active or allosteric site.
In the context of its identified target, glucokinase, molecular docking studies have been used to predict the binding interactions of N-pyridin-2-yl benzamide analogues within the enzyme's allosteric site. researchgate.net These computational models support the importance of hydrogen bonding in the ligand-target recognition process, guiding the rational design of more potent activators. researchgate.net
Table 1: Hydrogen Bond Geometry in the Crystal Structure of 2-Amino-N-(2-chloropyridin-3yl)benzamide, a Related Compound researchgate.netData presented for a closely related analogue to illustrate typical hydrogen bonding patterns for this class of compounds.
| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
| N3—H3A···O1 | 0.86 | 2.10 | 2.7734 (19) | 135 |
| N2—H2···O1 | 0.88 | 2.07 | 2.882 (2) | 152 |
| N3—H3B···N1 | 0.86 | 2.42 | 3.087 (2) | 134 |
| D = Donor atom; A = Acceptor atom |
The interaction between a ligand and its target is not a simple lock-and-key mechanism; it is a dynamic process that often involves conformational changes in both the ligand and the protein. nih.gov Such adaptations can be essential for the biological function that follows binding. nih.govnih.gov
The characterization of N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase implies that they induce a significant conformational change in the enzyme upon binding. researchgate.netnih.gov Allosteric modulators bind to a site on the enzyme distinct from the active site where the substrate (glucose) binds. This binding event triggers a structural rearrangement of the protein that alters the shape and activity of the active site, in this case, enhancing its ability to process glucose. researchgate.net This induced-fit mechanism is fundamental to the compound's function as an enzyme activator. While specific biophysical studies (e.g., X-ray crystallography of the complex, circular dichroism) detailing the precise conformational shifts in glucokinase upon binding this compound are not yet published, the functional classification as an allosteric activator provides strong evidence that such changes occur. nih.gov
Elucidation of Mechanistic Pathways
The ultimate goal is to connect the molecular binding event to a downstream biological or signaling pathway. For this compound and its analogues, the mechanistic pathway is centered on the allosteric activation of glucokinase.
The elucidated mechanism is as follows:
Binding: The benzamide compound binds to an allosteric pocket on the glucokinase enzyme. researchgate.netnih.gov
Conformational Change: This binding induces a conformational shift in the enzyme's structure.
Enzyme Activation: The new conformation has a higher affinity for glucose and/or a higher catalytic turnover rate, leading to increased enzymatic activity. researchgate.net
Metabolic Effect: The enhanced glucokinase activity leads to the increased phosphorylation of glucose to glucose-6-phosphate.
Physiological Outcome: This has dual benefits in glucose homeostasis. In pancreatic β-cells, it boosts glucose-stimulated insulin (B600854) secretion. In liver hepatocytes, it promotes the conversion of glucose into glycogen (B147801) for storage. researchgate.net
This pathway explains how a small molecule, through a specific interaction with a key enzyme, can modulate a critical metabolic process, ultimately leading to a systemic effect like the lowering of blood glucose levels. nih.gov
Q & A
Q. What are the recommended synthetic routes for 2-Amino-N-pyridin-2-ylbenzamide, and how can coupling agents improve yield?
The compound is commonly synthesized via amide bond formation between 2-aminobenzoic acid derivatives and 2-aminopyridine. A validated method involves using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC.HCl) and 1-hydroxybenzotriazole (HOBt) as coupling agents in dimethyl sulfoxide (DMSO), achieving an 83% yield. Triethylamine is added to maintain basic conditions, facilitating efficient activation of the carboxyl group . Optimization of reaction time (20 hours) and temperature (20°C) is critical to minimize side reactions.
Q. How can researchers confirm the structural identity of this compound post-synthesis?
Structural confirmation relies on spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR provide detailed information on proton environments and carbon frameworks. For example, aromatic protons in the pyridine and benzamide moieties exhibit distinct splitting patterns .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak (C₁₂H₁₁N₃O, MW: 213.24) and fragments .
- Fourier-Transform Infrared Spectroscopy (FTIR): Stretching vibrations for amide C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹) validate functional groups .
Q. What analytical techniques are suitable for quantifying this compound in complex matrices?
Liquid chromatography-mass spectrometry (LC-MS) is preferred due to its sensitivity. Derivatization with fluorescent agents like 2-aminobenzamide (2-AB) enhances detection limits in polysaccharide labeling studies. UV detection at 330 nm (excitation) and 420 nm (emission) is optimal for quantification .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Contradictions (e.g., unexpected splitting in NMR or unassigned MS fragments) require cross-validation:
- Density Functional Theory (DFT): Computational modeling predicts NMR chemical shifts and vibrational frequencies, aligning theoretical and experimental data .
- X-ray Crystallography: Single-crystal analysis (using SHELX software) provides unambiguous bond lengths and angles, resolving ambiguities in planar structures .
- Isotopic Labeling: ¹⁵N or ¹³C labeling clarifies ambiguous proton-carbon correlations in 2D NMR spectra .
Q. What strategies optimize the synthetic yield of this compound under green chemistry principles?
- Solvent Selection: Replace DMSO with biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact.
- Catalyst Screening: Immobilized enzymes (e.g., lipases) or metal-organic frameworks (MOFs) can catalyze amide coupling without toxic reagents .
- Microwave Assistance: Reduced reaction time (from 20 hours to <5 hours) improves energy efficiency while maintaining yield .
Q. How does this compound interact with biological targets, and what mechanistic studies are feasible?
The compound’s pyridine and benzamide motifs suggest potential as a kinase inhibitor or DNA intercalator. Methodologies include:
- Surface Plasmon Resonance (SPR): Quantifies binding affinity (KD) to target proteins.
- Molecular Dynamics (MD) Simulations: Predicts binding modes and stability in enzyme active sites .
- Isothermal Titration Calorimetry (ITC): Measures thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
Q. What are the challenges in interpreting contradictory bioactivity data across cell lines?
Discrepancies in IC₅₀ values may arise from:
- Cell Permeability: LogP calculations (e.g., using ChemAxon) assess hydrophobicity and membrane penetration.
- Metabolic Stability: Liver microsome assays identify rapid degradation pathways.
- Off-Target Effects: Proteome-wide profiling (e.g., KinomeScan) detects unintended kinase interactions .
Data Analysis and Experimental Design
Q. How should researchers design dose-response studies to minimize variability in pharmacological assays?
- Dose Range: Use a logarithmic scale (e.g., 0.1–100 μM) to capture full sigmoidal curves.
- Controls: Include vehicle (DMSO) and positive controls (e.g., staurosporine for kinase inhibition).
- Replicates: Triplicate measurements reduce stochastic errors .
Q. What statistical methods are appropriate for analyzing high-throughput screening (HTS) data for this compound?
- Z’-Factor Analysis: Validates assay robustness (Z’ > 0.5 indicates suitability for HTS).
- Hill Slope Fitting: Determines cooperativity in dose-response curves.
- False Discovery Rate (FDR) Correction: Adjusts p-values for multiple comparisons in omics datasets .
Safety and Handling
Q. What safety protocols are recommended for handling this compound in laboratory settings?
While specific toxicity data for this compound is limited, analogous benzamides require:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
